molecular formula C11H15NO4 B13391218 Methyl 3-hydroxy-2-[(2-hydroxyphenyl)methylamino]propanoate

Methyl 3-hydroxy-2-[(2-hydroxyphenyl)methylamino]propanoate

Cat. No.: B13391218
M. Wt: 225.24 g/mol
InChI Key: YLIOBEKJZCLNLQ-UHFFFAOYSA-N
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Description

(S)-Methyl 3-hydroxy-2-((2-hydroxybenzyl)amino)propanoate is an organic compound with a complex structure that includes both hydroxyl and amino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 3-hydroxy-2-((2-hydroxybenzyl)amino)propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of (S)-3-hydroxy-2-aminopropanoic acid with 2-hydroxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of more efficient catalysts, continuous flow reactors, and automated processes to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 3-hydroxy-2-((2-hydroxybenzyl)amino)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-Methyl 3-hydroxy-2-((2-hydroxybenzyl)amino)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (S)-Methyl 3-hydroxy-2-((2-hydroxybenzyl)amino)propanoate exerts its effects involves interactions with specific molecular targets. The hydroxyl and amino groups allow the compound to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. These interactions can affect various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    ®-Methyl 3-hydroxy-2-((2-hydroxybenzyl)amino)propanoate: The enantiomer of the compound, which may have different biological activity.

    Methyl 3-hydroxy-2-((2-hydroxyphenyl)amino)propanoate: A similar compound with a phenyl group instead of a benzyl group.

Uniqueness

(S)-Methyl 3-hydroxy-2-((2-hydroxybenzyl)amino)propanoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 3-hydroxy-2-[(2-hydroxyphenyl)methylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-16-11(15)9(7-13)12-6-8-4-2-3-5-10(8)14/h2-5,9,12-14H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLIOBEKJZCLNLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CO)NCC1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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